3-Benzyloxy-2,6-difluorophenylboronic acid
Overview
Description
3-Benzyloxy-2,6-difluorophenylboronic acid is an organoboron compound with the molecular formula C₁₃H₁₁BF₂O₃. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy and difluoro groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .
Mode of Action
Boronic acids are known to interact with their targets by forming reversible covalent bonds . This allows them to modulate the activity of their targets in a controlled manner.
Biochemical Pathways
Boronic acids and their derivatives are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their chemical structure, the presence of functional groups, and the conditions of administration .
Result of Action
The effects of boronic acids and their derivatives can vary widely depending on their specific targets and the nature of their interactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of boronic acids and their derivatives .
Biochemical Analysis
Biochemical Properties
3-Benzyloxy-2,6-difluorophenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions . For instance, this compound can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes. These cellular effects highlight the potential of this compound as a tool for studying cellular processes and developing therapeutic interventions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition mechanisms . This compound can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation depending on the context . For instance, the boronic acid moiety of this compound can interact with the catalytic serine residue of serine proteases, resulting in the formation of a stable enzyme-inhibitor complex . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery . These molecular mechanisms provide insights into the diverse biochemical activities of this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical applications . In laboratory settings, this compound has been shown to exhibit good stability under various conditions, making it suitable for long-term studies . It is essential to monitor the compound’s stability and degradation products to ensure accurate and reproducible results . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit minimal toxicity and significant biochemical activity, making it suitable for therapeutic applications . At higher doses, this compound can induce toxic or adverse effects, highlighting the importance of dose optimization in preclinical studies . Threshold effects and dose-response relationships have been observed, providing valuable insights into the compound’s pharmacological properties .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates and subsequent biochemical effects. Additionally, this compound can influence metabolic pathways by interacting with key regulatory enzymes, thereby altering the overall metabolic landscape. These interactions underscore the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity . This compound can be transported across cell membranes via specific transporters or passive diffusion, depending on its physicochemical properties . Once inside the cell, this compound can interact with binding proteins and other cellular components, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound can be directed to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can localize to the cytoplasm or other organelles, influencing various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and optimizing its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-2,6-difluorophenylboronic acid typically involves the borylation of 3-benzyloxy-2,6-difluorobenzene. This can be achieved through various methods, including:
Direct Borylation: Using diborane or boron tribromide in the presence of a catalyst such as palladium.
Lithiation-Borylation: Treating 3-benzyloxy-2,6-difluorobenzene with a strong base like n-butyllithium, followed by reaction with a boron source such as trimethyl borate.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the above methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction typically involves a palladium catalyst and a base in an aqueous or organic solvent.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Including potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Such as water, ethanol, or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed through oxidation and reduction reactions, respectively.
Scientific Research Applications
3-Benzyloxy-2,6-difluorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and diagnostic agents.
Industry: Applied in the production of advanced materials, such as liquid crystals and polymers
Comparison with Similar Compounds
3-Fluorophenylboronic Acid: Similar in structure but with only one fluorine atom and no benzyloxy group.
2,6-Difluorophenylboronic Acid: Lacks the benzyloxy group but has two fluorine atoms in the same positions.
Uniqueness: 3-Benzyloxy-2,6-difluorophenylboronic acid is unique due to the presence of both benzyloxy and difluoro groups, which can influence its reactivity and selectivity in chemical reactions. The benzyloxy group can provide additional steric and electronic effects, making this compound particularly useful in specific synthetic applications .
Properties
IUPAC Name |
(2,6-difluoro-3-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-6-7-11(13(16)12(10)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKMMBLTLNKOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584504 | |
Record name | [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870718-07-3 | |
Record name | (3-Benzyloxy-2,6-difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870718-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(Benzyloxy)-2,6-difluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)-2,6-difluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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